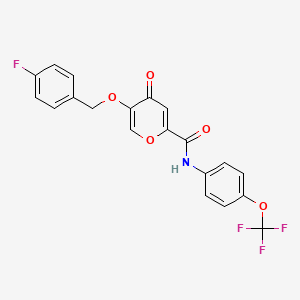

5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-4-oxo-N-[4-(trifluoromethoxy)phenyl]pyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4NO5/c21-13-3-1-12(2-4-13)10-28-18-11-29-17(9-16(18)26)19(27)25-14-5-7-15(8-6-14)30-20(22,23)24/h1-9,11H,10H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFJQPQOSAIVDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs with Pyridine Cores

describes phenylpyridine derivatives sharing the 4-(trifluoromethoxy)benzyloxy substituent. Key comparisons include:

Key Differences from Target Compound :

- Core Structure: Pyridine (6-membered, N-containing) vs. pyranone (6-membered, oxygen-containing).

- Substituent Positioning: The target compound’s carboxamide is directly attached to the pyranone core, whereas pyridine analogs feature substituents on the phenyl ring.

Analogs with Pyranone or Pyrrole Cores

5-((4-Fluorobenzyl)oxy)-4-oxo-N-(3-phenylpropyl)-4H-pyran-2-carboxamide ()

- Structural Difference : The amide nitrogen is linked to a 3-phenylpropyl group instead of 4-(trifluoromethoxy)phenyl.

- Safety data () indicate stringent handling requirements (e.g., avoiding heat), suggesting thermal instability compared to the target compound.

Atorvastatin d-Lactone Derivative ()

- Core Structure : Pyrrole-carboxamide with a tetrahydro-2H-pyran-2-one moiety.

- Key Features :

- Hydroxyl and lactone groups enable hydrogen bonding and hydrolytic susceptibility.

- Fluorophenyl and isopropyl groups contribute to steric bulk, differing from the target’s trifluoromethoxy-phenyl group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-((4-fluorobenzyl)oxy)-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4H-pyran-2-carboxamide, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves multi-step reactions starting with the formation of the pyranone core, followed by substitution at the 5-position with a 4-fluorobenzyl group via nucleophilic aromatic substitution or Mitsunobu coupling. The carboxamide group is introduced via coupling of the pyran-2-carboxylic acid intermediate with 4-(trifluoromethoxy)aniline using reagents like EDCI/HOBt. Optimization strategies include microwave-assisted synthesis (reducing reaction time from 24h to 2h) and continuous flow reactors to improve scalability and purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) confirms substituent positions and purity. High-resolution mass spectrometry (HRMS) validates the molecular formula. X-ray crystallography (using SHELXL for refinement ) resolves stereochemical ambiguities, particularly for the pyran ring conformation. Polarimetry may be required if chiral intermediates are used .

Q. What are the key physicochemical properties influencing its solubility and stability in biological assays?

- Methodology : LogP values (predicted ~3.2) indicate moderate lipophilicity, requiring solvents like DMSO for stock solutions. Stability studies under varying pH (e.g., 1.2–7.4) and temperature (4°C vs. 25°C) are critical. Accelerated degradation studies using HPLC-MS identify labile functional groups (e.g., the trifluoromethoxy group’s susceptibility to hydrolysis under basic conditions) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact its bioactivity against kinase targets?

- Methodology : Structure-activity relationship (SAR) studies compare analogs with Cl, Br, or CF₃ substitutions at the benzyl or phenyl positions. Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities to kinases like EGFR or CDK2. In vitro kinase inhibition assays (IC₅₀) validate predictions, with fluorinated analogs showing enhanced selectivity due to electronegativity and steric effects .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data across cell lines?

- Methodology : Cross-validation using standardized protocols (e.g., MTT vs. CellTiter-Glo assays) minimizes assay variability. Metabolomic profiling identifies cell line-specific efflux transporters (e.g., P-gp overexpression in resistant lines). Synergistic studies with inhibitors like verapamil clarify whether discrepancies arise from pharmacokinetic vs. pharmacodynamic factors .

Q. How can crystallographic data improve the design of co-crystals or salts for enhanced bioavailability?

- Methodology : Co-crystallization screens with GRAS coformers (e.g., succinic acid) are conducted using solvent evaporation or slurry methods. Single-crystal X-ray diffraction (SHELXS ) identifies hydrogen-bonding motifs. Dissolution studies in biorelevant media (FaSSIF/FeSSIF) correlate crystal packing with solubility enhancements. Thermal analysis (DSC/TGA) ensures stability during formulation .

Q. What mechanistic insights explain its off-target effects in mitochondrial assays?

- Methodology : Seahorse XF analysis measures OCR/ECAR to assess mitochondrial respiration vs. glycolysis. ROS detection (DCFDA probes) and JC-1 staining evaluate mitochondrial membrane potential. Targeted knockdown (siRNA) of candidate off-targets (e.g., complex I subunits) isolates mechanisms. Comparative proteomics (LC-MS/MS) identifies differentially expressed proteins in treated vs. untreated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.